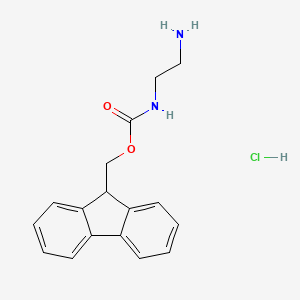
Mono-fmoc ethylene diamine hydrochloride
Vue d'ensemble
Description
Mono-fmoc ethylene diamine hydrochloride is a highly versatile chemical compound that finds extensive utility in scientific research and laboratory investigations . It is characterized by a white, crystalline powder form and is soluble in water, ethanol, and methanol .
Synthesis Analysis
MFMEDH is derived from ethylene diamine, a potent base widely employed in organic synthesis reactions . It serves as a crucial reagent in enzymatic assays, facilitating the measurement of enzyme activity and substrate specificity . Mono-protected alkylene diamines, like MFMEDH, are important homobifunctional compounds often used as spacer groups .Molecular Structure Analysis
The empirical formula of MFMEDH is C17H19ClN2O2 . The molecular weight is 318.80 . The InChI key is UURYASDYOGIDRX-UHFFFAOYSA-N .Chemical Reactions Analysis
MFMEDH exhibits diverse applications due to its derivation from ethylene diamine . It is a crucial reagent in enzymatic assays, aiding in the measurement of enzyme activity and substrate specificity . It is also used as a spacer group in the immobilization of peptides .Physical And Chemical Properties Analysis
MFMEDH is a white to slight yellow to beige powder . It is soluble in water, ethanol, and methanol . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Peptide Synthesis
Mono-fmoc ethylene diamine hydrochloride is commonly used in the field of peptide synthesis. It serves as a building block for solid-phase peptide synthesis (SPPS), particularly when incorporating diamine functionalities into peptide chains. The Fmoc group provides a temporary protection for the amine group, which can be selectively removed under mild base conditions without affecting other functional groups in the peptide .
Drug Development
In drug development, mono-fmoc ethylene diamine hydrochloride can be utilized to modify pharmacophores, the parts of a molecule responsible for its biological activity. By altering the structure of the pharmacophore, researchers can enhance the drug’s efficacy, selectivity, and solubility. This compound’s protected amine allows for stepwise modifications and testing in drug discovery processes .
Material Science
This compound finds applications in material science, particularly in the creation of novel polymers. The Fmoc-protected amine can be used to introduce nitrogen-containing segments into polymers, which can alter the material’s properties such as flexibility, durability, and responsiveness to environmental stimuli .
Bioconjugation
Mono-fmoc ethylene diamine hydrochloride is used in bioconjugation techniques, where it helps in linking biomolecules to other entities like drugs, fluorescent tags, or nanoparticles. This is crucial in developing targeted therapies, diagnostic tools, and in the field of nanomedicine .
Molecular Probes
In the development of molecular probes, the compound is used to attach signaling groups to biomolecules. These probes can then be used to detect or quantify specific biological processes or molecules, aiding in research and diagnostic applications .
Nanotechnology
The compound’s ability to act as a spacer makes it valuable in nanotechnology, especially in the design and synthesis of dendrimers and other nanostructures. These structures have vast potential in drug delivery systems, catalysis, and as components in electronic devices .
Safety and Hazards
Mécanisme D'action
Target of Action
Mono-fmoc ethylene diamine hydrochloride is a mono-protected alkylene diamine . It is often used as a spacer group, particularly for the immobilization of peptides . The primary targets of Mono-fmoc ethylene diamine hydrochloride are therefore the peptide molecules that it helps to immobilize .
Mode of Action
The Mono-fmoc ethylene diamine hydrochloride interacts with its targets, the peptide molecules, by forming a protective layer around them . This protective layer prevents the peptides from interacting with other molecules, thereby immobilizing them .
Biochemical Pathways
It is known that the compound plays a crucial role in peptide synthesis . By immobilizing peptides, Mono-fmoc ethylene diamine hydrochloride can influence the pathways in which these peptides are involved .
Pharmacokinetics
Given its role in peptide synthesis, it can be inferred that the compound’s bioavailability would be crucial for its effectiveness .
Result of Action
The primary result of the action of Mono-fmoc ethylene diamine hydrochloride is the immobilization of peptides . This immobilization can have various molecular and cellular effects, depending on the specific peptides involved .
Action Environment
The action, efficacy, and stability of Mono-fmoc ethylene diamine hydrochloride can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Other factors, such as pH and the presence of other chemicals, could also potentially influence the action of Mono-fmoc ethylene diamine hydrochloride .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYASDYOGIDRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937196 | |
| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-fmoc ethylene diamine hydrochloride | |
CAS RN |
166410-32-8, 391624-46-7 | |
| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




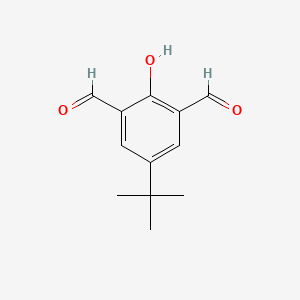
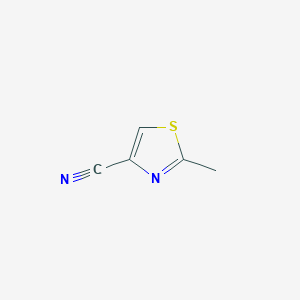
![5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1334657.png)
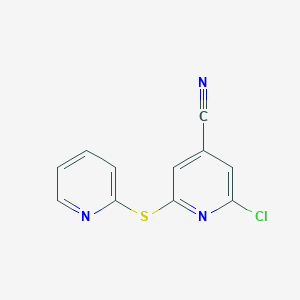
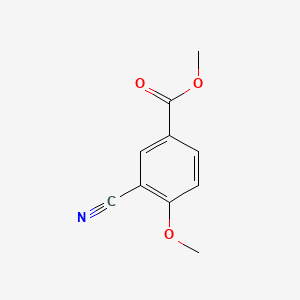
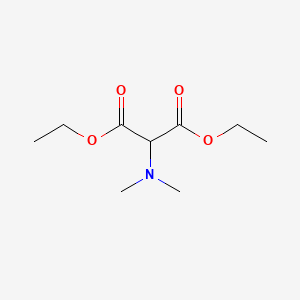





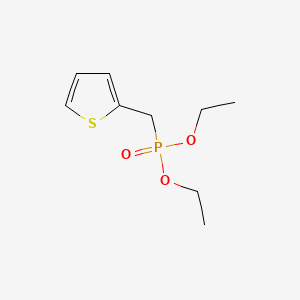
![1,2-Bis[(dimethylamino)dimethylsilyl]ethane](/img/structure/B1334683.png)